REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[C:5]([O:11][CH3:12])=[CH:4][C:3]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1OCC.[F:22]C1C=CC=CC=1B(O)O.C(=O)([O-])[O-].[K+].[K+].Cl>CN(C)C=O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[C:5]([O:11][CH3:12])=[CH:4][C:3]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[F:22] |f:2.3.4,7.8.9.10.11|
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Name
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|
Quantity
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3.72 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C(=C1)C(=O)O)OC)C1=C(C=CC=C1)OCC
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Name
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|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC=C1)B(O)O
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Name
|
|
Quantity
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14.8 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
|
Name
|
|
Quantity
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0.688 g
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Type
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catalyst
|
Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This mixture was purged with nitrogen
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Type
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TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
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Details
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to reflux overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
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evaporated to dryness
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Type
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CUSTOM
|
Details
|
chromatographed on acid
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Type
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WASH
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Details
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washed silica using a 10 to 50% gradient of diethyl ether in hexane
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Name
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Type
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product
|
Smiles
|
ClC1=C(C=C(C(=C1)C(=O)O)OC)C1=C(C=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |